molecular formula C8H5BrClN B3237378 5-bromo-3-chloro-1H-indole CAS No. 1388073-38-8

5-bromo-3-chloro-1H-indole

Cat. No.: B3237378
CAS No.: 1388073-38-8
M. Wt: 230.49 g/mol
InChI Key: ANOFZWUTBYSHSI-UHFFFAOYSA-N
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Description

Historical Context and Contemporary Significance of Substituted Indoles in Organic Chemistry and Material Science

The history of indole (B1671886) chemistry dates back to the 19th century, with one of the most reliable and enduring methods for synthesizing substituted indoles being the Fischer indole synthesis, developed in 1883. wikipedia.org Since its discovery, the indole scaffold has been recognized as a "privileged structure" in drug discovery, forming the core of many important molecules, from the amino acid tryptophan to various alkaloids and synthetic drugs. mdpi.comchemijournal.com The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netlabmanager.comnih.gov

In contemporary organic chemistry, the development of efficient and selective methods for synthesizing substituted indoles remains a vibrant area of research. organic-chemistry.orgnih.gov Modern strategies often employ transition-metal catalysis to construct the indole nucleus or to functionalize a pre-existing indole ring, allowing for the rapid assembly of complex molecular architectures. nih.govmdpi.com Beyond medicine, substituted indoles are gaining importance in material science, where their unique electronic and photophysical properties are harnessed for applications in organic electronics and functional dyes. mdpi.com

The Unique Architectural Features and Electronic Perturbations Conferred by Halogenation in the 5-Bromo-3-chloro-1H-indole System

The introduction of halogen atoms onto an aromatic system like indole induces significant electronic and steric perturbations. In the case of this compound, the presence of two different halogens at distinct positions creates a unique chemical entity.

Electronic Perturbations: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For bromine and chlorine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. masterorganicchemistry.com

C-3 Position: The C-3 position is the most electron-rich and nucleophilic site in the parent indole ring. youtube.com The presence of a chlorine atom at this position significantly alters its reactivity, making it less susceptible to further electrophilic attack and potentially activating it for nucleophilic substitution reactions under certain conditions. youtube.com

Below is a table summarizing the properties of this compound.

PropertyValue
CAS Number 1388073-38-8
Molecular Formula C₈H₅BrClN
Molecular Weight 230.49 g/mol
IUPAC Name This compound
SMILES C1=CC2=C(C=C1Br)C(=CN2)Cl

Data sourced from PubChem and ChemBK. chembk.comnih.gov

Scope and Research Objectives Pertaining to the Comprehensive Investigation of this compound

The primary research interest in a di-halogenated indole such as this compound lies in its utility as a versatile synthetic precursor. The distinct reactivity of the C-Br and C-Cl bonds, along with the potential for N-alkylation or N-acylation, allows for stepwise and regioselective functionalization.

Key research objectives for this compound would likely include:

Selective Cross-Coupling Reactions: Investigating selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-5 position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond. This would allow for the introduction of aryl, alkynyl, or amino groups.

Functionalization of the Pyrrole (B145914) Ring: Exploring reactions at the C-3 chlorine, such as nucleophilic aromatic substitution, to introduce other functional groups. youtube.com Additionally, the N-H bond can be readily substituted to introduce a variety of groups, which can further modulate the molecule's properties. mdpi.com

Synthesis of Complex Heterocycles: Using this compound as a building block for the synthesis of more complex, polycyclic indole derivatives with potential applications in medicinal chemistry or material science. For example, related 5-bromoindole (B119039) derivatives serve as precursors for compounds with antiproliferative activity. beilstein-archives.org

Elucidation of Structure-Activity Relationships: Synthesizing a library of derivatives from this scaffold to systematically study how different substituents at the C-3, C-5, and N-1 positions affect biological activity or material properties.

Overview of Advanced Methodologies Employed in Mechanistic and Synthetic Indole Derivative Investigations

The synthesis and study of indole derivatives employ a wide range of modern chemical techniques.

Synthetic Methodologies:

Classical Name Reactions: Foundational methods like the Fischer, Bischler, and Leimgruber–Batcho syntheses remain relevant for creating the core indole structure. nih.govwikipedia.org

Transition-Metal Catalysis: This is a dominant strategy for both indole synthesis and functionalization. Palladium, rhodium, copper, and iridium catalysts are widely used for C-H activation, cross-coupling, and annulation reactions to build and decorate the indole scaffold. organic-chemistry.orgacs.orgacs.org

Photochemical and Electrochemical Methods: Light-driven or electrochemically induced reactions are emerging as powerful, green alternatives for C-H functionalization and halogenation of indoles under mild conditions. nih.govresearchgate.net

Flow Chemistry: Microflow synthesis methods allow for precise control over reaction parameters like time and temperature, enabling the rapid and high-yield production of indole derivatives that might be unstable or prone to side reactions in traditional batch processes. labmanager.com

Mechanistic Investigations:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C), Mass Spectrometry (MS), and X-ray crystallography are indispensable for confirming the structure and purity of synthesized compounds. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, predict regioselectivity, and understand the electronic structure of intermediates and transition states. nih.gov

Kinetic Studies: Experiments to determine reaction rates and kinetic isotope effects (KIE) provide deep insight into reaction mechanisms, helping to distinguish between proposed pathways, such as Sₙ1 versus Sₙ2 type mechanisms in substitution reactions. nih.govresearchgate.net

The table below provides a comparison of related bromo-chloro indole isomers.

CompoundCAS NumberMolecular FormulaKey Structural Difference
3-Bromo-5-chloro-1H-indole 85092-82-6C₈H₅BrClNHalogen positions are swapped compared to the title compound.
6-Bromo-3-chloro-1H-indole 57916-08-2C₈H₅BrClNBromine is at the C-6 position instead of C-5.
5-Bromo-4-chloro-1H-indol-3-ol 9964843C₈H₅BrClNOContains a hydroxyl group at C-3 and chlorine at C-4.

Data sourced from BLD Pharm and PubChem. nih.govbldpharm.comchemicalbook.comnih.gov

Properties

IUPAC Name

5-bromo-3-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOFZWUTBYSHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388073-38-8
Record name 5-bromo-3-chloro-1H-indole
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Synthetic Pathways and Methodological Advancements for 5 Bromo 3 Chloro 1h Indole

Post-Synthetic Functionalization and Halogenation Methodologies for 1H-Indole Scaffolds

Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Indoles

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and employing safer solvents and reaction conditions. nih.govspringernature.com Traditional indole (B1671886) halogenation methods often rely on hazardous electrophilic halogen sources, which can generate toxic byproducts. acs.orgresearchgate.net In response, several sustainable alternatives have been developed.

Biocatalytic Halogenation: Enzymatic halogenation represents a highly attractive green chemistry approach, offering excellent catalyst-controlled selectivity under environmentally benign conditions, such as in aqueous media at ambient temperatures. nih.govresearchgate.net Flavin-dependent halogenases (FDHs) are particularly promising, as they use a halide salt, molecular oxygen, and a cofactor (FADH₂) to perform selective halogenation. researchgate.netnih.gov The thermostable RebH enzyme and its variants have been successfully used for the halogenation of various indole derivatives. nih.govfrontiersin.org These biocatalytic reactions can achieve high conversion rates without the need for external flavin reductase enzymes by utilizing co-purified reductases from the expression host, such as E. coli. nih.govresearchgate.netfrontiersin.org This simplifies the process and enhances its cost-effectiveness. nih.gov Research has demonstrated the successful bromination and chlorination of a variety of indole substrates at the C3 position using these enzymatic systems. frontiersin.org

Table 1: Enzymatic Halogenation of Indole Derivatives with RebH Variant 3-LSR

SubstrateProductConversion (%)Reference
Indole3-Bromoindole99 frontiersin.org
5-Methoxyindole3-Bromo-5-methoxyindole99 frontiersin.org
5-Chloroindole3-Bromo-5-chloroindole99 frontiersin.org
5-Bromoindole (B119039)3,5-Dibromoindole99 frontiersin.org
7-Methylindole3-Bromo-7-methylindole90 frontiersin.org
Indole (Chlorination)3-Chloroindole80 frontiersin.org

Oxone-Halide Systems: Another significant green advancement is the use of oxone-halide systems for indole halogenation. acs.orgnih.govacs.org This method provides an environmentally friendly, efficient, and mild protocol for accessing 2- or 3-haloindoles (chloro and bromo). nih.gov It functions by generating reactive halogenating species in situ from oxone and a halide salt, which eliminates the need for stoichiometric halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and avoids the production of their toxic organic byproducts. acs.orgresearchgate.net

The regioselectivity of this reaction is decisively controlled by the nature of the substituent on the indole nitrogen. acs.orgorganic-chemistry.org An electron-withdrawing group on the nitrogen directs halogenation to the C2 position, while C3 halogenation can be achieved selectively regardless of the electronic properties of the nitrogen protecting group. acs.orgorganic-chemistry.org This protocol has proven to be robust, compatible with various functional groups, and scalable. organic-chemistry.org

Scale-Up Considerations and Process Chemistry for Efficient Halogenated Indole Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents numerous challenges, including safety, cost-effectiveness, process robustness, and waste management. mdpi.comnih.gov For halogenated indoles, efficient and scalable processes are crucial for their application as building blocks in pharmaceuticals and other fine chemicals. researchgate.net

Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.comnih.govnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), enhanced safety when handling hazardous reagents, and easier scalability. mdpi.comnih.gov The application of flow technology to indole synthesis has been shown to dramatically reduce reaction times and increase productivity. mdpi.com For example, a Fischer indole synthesis performed under high-temperature/pressure flow conditions yielded the product in 96% yield with a productivity of 25 g·h⁻¹, a significant improvement over conventional batch procedures. mdpi.com Multistep syntheses can also be performed in a single, uninterrupted flow sequence, generating complex molecules rapidly and efficiently without the need to isolate intermediates. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Hemetsberger–Knittel Indole Synthesis

MethodTemperature (°C)Reaction TimeYield (%)Reference
Batch1402 h~70-80 mdpi.com
Microwave20010 min~80-90 mdpi.com
Continuous Flow165~1 min~80-90 mdpi.com

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 3 Chloro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Halogenated Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. researchgate.netlibretexts.org In the context of 5-bromo-3-chloro-1H-indole, the regioselectivity and rate of these reactions are influenced by the attached halogen atoms.

Substituent Effects of Bromine and Chlorine on Electrophilic Reactivity and Regioselectivity

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. nih.gov The preferred site of electrophilic substitution in unsubstituted indole is the C3 position of the pyrrole (B145914) ring. However, in this compound, the C3 position is blocked by a chlorine atom.

The bromine atom at the C5 position and the chlorine atom at the C3 position are both deactivating groups due to their electron-withdrawing inductive effects. However, they also possess electron-donating resonance effects, which can influence the regioselectivity of electrophilic attack. msu.edu The halogens direct incoming electrophiles to the ortho and para positions. In the case of this compound, this directs electrophiles towards the C4 and C6 positions of the benzene (B151609) ring and the C2 position of the pyrrole ring.

The interplay of these electronic effects makes the prediction of the exact site of substitution complex and often dependent on the specific electrophile and reaction conditions. Generally, the pyrrole ring remains more activated towards electrophilic attack than the benzene ring.

Site-Specificity in C-2, C-3, and N-1 Functionalization of the Indole Core

Given that the C3 position is substituted, electrophilic attack is directed to other positions.

C-2 Functionalization : The C2 position is a potential site for electrophilic attack, though less favored than C3 in unsubstituted indoles. Palladium-catalyzed C-H alkylation has been shown to be an effective method for introducing alkyl groups at the C2 position of NH-indoles. organic-chemistry.org This method often utilizes a norbornene cocatalyst to facilitate the reaction. organic-chemistry.org

C-4 Functionalization : Directing groups can be employed to achieve regioselective C-H functionalization at the C4 position. nih.govresearchgate.net For instance, rhodium-catalyzed methods have been developed for this purpose. researchgate.net

N-1 Functionalization : The nitrogen atom of the indole ring can also undergo electrophilic substitution, particularly alkylation or acylation. iajps.com This typically occurs under basic conditions where the N-H proton is removed to generate a more nucleophilic indolide anion. iajps.com

Nucleophilic Aromatic Substitution and Cross-Coupling Chemistry at Halogenated Positions

The bromine and chlorine atoms on the indole ring are susceptible to replacement via nucleophilic aromatic substitution and, more commonly, through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules.

Suzuki-Miyaura, Heck, and Sonogashira Couplings Involving Bromo- and Chloro-Indoles

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of haloindoles. rsc.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the haloindole with an organoboron reagent. libretexts.orgyoutube.com It is a versatile method for forming carbon-carbon bonds. Chloroindoles have been shown to be excellent substrates for Suzuki-Miyaura coupling, often proceeding under mild conditions with low catalyst loading. nih.gov The reactivity difference between the C-Br and C-Cl bonds can sometimes be exploited for selective coupling. wikipedia.org

Heck Coupling : The Heck reaction couples the haloindole with an alkene. This reaction provides a direct method for the vinylation of the indole nucleus.

Sonogashira Coupling : This reaction couples the haloindole with a terminal alkyne, providing access to alkynylindoles. wikipedia.orgorganic-chemistry.orglibretexts.org Copper(I) is often used as a co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 5-bromoindoles has been reported to proceed efficiently. researchgate.net

Examples of Cross-Coupling Reactions with Halogenated Indoles
ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterPd Catalyst, BaseAryl/Vinyl Indole
HeckAlkenePd Catalyst, BaseVinylated Indole
SonogashiraTerminal AlkynePd Catalyst, Cu(I) co-catalyst, BaseAlkynyl Indole

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions of Halogenated Indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the amination of haloindoles, including both bromo- and chloro-substituted indoles. nih.govacs.org While both are viable substrates, chloroindoles may require higher temperatures for complete conversion. nih.gov This methodology allows for the introduction of a wide range of primary and secondary amines onto the indole core. nih.gov Similarly, related palladium-catalyzed methods can be used to form carbon-oxygen bonds, leading to the synthesis of indolyl ethers.

Metal-Mediated and Organocatalytic Transformations of this compound

Beyond palladium catalysis, other metal-mediated transformations and organocatalytic methods have emerged for the functionalization of indoles.

Rearrangement Reactions and Pericyclic Processes Involving the Indole Core

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the redistribution of bonding electrons. wikipedia.orgmsu.edu They are characterized by high stereospecificity and are broadly categorized into electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. wikipedia.orglibretexts.org While specific studies on the pericyclic reactivity of this compound are not extensively documented, research on related substituted indoles provides significant insight into its potential behavior. The presence of electron-withdrawing chloro and bromo substituents is expected to influence the electron density of the indole nucleus, thereby affecting its participation in these concerted processes.

Sigmatropic Rearrangements: A notable example of a rearrangement involving the indole framework is the mdpi.commdpi.com-sigmatropic rearrangement of N-oxyindole derivatives. Recent studies have demonstrated that N-indolyl carbonates and esters can undergo a silver-catalyzed rearrangement to yield 3-oxyindole derivatives. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups, including electron-withdrawing substituents on the indole ring. organic-chemistry.org The proposed mechanism involves a concerted mdpi.commdpi.com-sigmatropic shift followed by rearomatization. organic-chemistry.org For a substrate like this compound, if converted to an appropriate N-oxy precursor, it could potentially undergo such a rearrangement, although the electronic effects of the halogens would modulate the reaction's feasibility and rate.

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. stereoelectronics.org A rhodium-catalyzed [3+2] cascade annulation of indole-3-carbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one derivatives. researchgate.net This reaction is significant as it has been shown to be compatible with indolyl aldehydes bearing halogen substituents, including chloro and bromo groups, which afford the desired polycyclic products in moderate to good yields. researchgate.net This demonstrates the viability of the halogenated indole core in participating in metal-catalyzed pericyclic-type transformations. The reaction is believed to proceed via a C-H activation at the C2 position of the indole ring. researchgate.net

The table below summarizes representative pericyclic reactions applicable to substituted indole systems, indicating the potential for this compound to participate in similar transformations.

Reaction TypeReactant ClassConditionsProduct TypeRef
mdpi.commdpi.com-Sigmatropic RearrangementN-Indolyl Carbonates/EstersAgOTf, 40 °C3-Oxyindole Derivatives organic-chemistry.org
[3+2] Cascade AnnulationIndole-3-carbaldehydes[Rh(COD)Cl]₂, 140 °CCyclopenta[b]indol-1-ones researchgate.net

Acid-Base Properties and Tautomerism of this compound and its Derivatives

The acid-base properties and tautomeric equilibria are fundamental characteristics that govern the reactivity and interactions of heterocyclic compounds.

Acid-Base Properties: Indole is a weak acid, with the N-H proton exhibiting a pKa of about 16.2-17 in aqueous media and 21.0 in DMSO. wikipedia.org It can be deprotonated by strong bases. wikipedia.orgbhu.ac.in Conversely, indole is a very weak base; protonation does not occur readily on the nitrogen atom but rather at the C3 position under strongly acidic conditions, with the resulting conjugate acid having a pKa of -3.6. wikipedia.orgbhu.ac.in

CompoundpKa (in DMSO)Expected pKa for this compound (in DMSO)Rationale for Estimate
1H-Indole21.0 wikipedia.org< 21.0The combined inductive electron-withdrawing effect of both Cl and Br substituents stabilizes the conjugate base, increasing acidity. libretexts.org
4-Fluoroindole~20.4 (Est.)Electron-withdrawing groups increase N-H acidity. researchgate.net
5-Nitroindole18.9The strong electron-withdrawing nitro group significantly increases acidity. Halogens have a weaker, but still significant, effect.

Tautomerism: Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. wikipedia.org Indole and its derivatives can exhibit prototropic tautomerism. wiley.com The most stable and common tautomer is the 1H-indole form. However, migration of the proton from the nitrogen atom can lead to other tautomeric forms, such as the 3H-indole (often called indolenine) or the 7H-indole.

For this compound, the principal tautomeric equilibrium to consider is between the 1H-indole and the 3H-indole (indolenine) forms.

1H-Tautomer (Aromatic): This is the aromatic, and generally more stable, form.

3H-Tautomer (Indolenine): This form disrupts the aromaticity of the pyrrole ring. The presence of a chlorine atom at the C3 position would mean this tautomer is a 3-bromo-3-chloro-3H-indole. The stability of this form is generally low, but the equilibrium can be influenced by substituents and the surrounding medium. nih.govfrontiersin.org

The electron-withdrawing nature of the halogen substituents on the benzene and pyrrole rings can influence the electron distribution and potentially affect the relative stability of these tautomers, although the 1H-form is expected to be overwhelmingly predominant under normal conditions. nih.gov The study of how halogen bonding might influence tautomeric equilibria is an active area of research, though typically the more stable tautomer is favored. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Chloro 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-bromo-3-chloro-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering deep insights into the electronic and spatial arrangement of the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The proton at the C2 position typically appears as a singlet, while the protons on the benzene (B151609) ring (H4, H6, and H7) exhibit a more complex splitting pattern due to spin-spin coupling. The presence of the electron-withdrawing bromine and chlorine atoms significantly influences the chemical shifts, generally shifting the signals of nearby protons and carbons to a lower field (deshielding). youtube.com The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Halogen substitution has a pronounced effect on carbon chemical shifts, which can be useful for confirming the positions of the substituents. researchgate.netrsc.org

¹⁵N NMR: The indole (B1671886) nitrogen atom is a key feature of the molecule's reactivity and its ability to participate in hydrogen bonding. ¹⁵N NMR spectroscopy, often performed on ¹⁵N-enriched samples to enhance sensitivity, directly probes the electronic environment of the nitrogen atom. researchgate.netresearchgate.net The ¹⁵N chemical shift for indoles typically falls within a specific range, and this value can be sensitive to substitution on the indole ring and solvent effects. osi.lvscience-and-fun.de Analysis of ¹H-¹⁵N coupling constants can further aid in structural confirmation. researchgate.netosi.lv

Halogen NMR (⁷⁹Br, ³⁵Cl): Direct observation of halogen nuclei like ³⁵Cl and ⁷⁹Br is challenging due to their quadrupolar nature (spin I > 1/2), which leads to very broad signals. huji.ac.ilnih.gov In solution, fast relaxation often makes these signals difficult to detect and distinguish. nih.gov However, in the solid state, ³⁵Cl NMR can be a powerful tool for characterizing the local environment of the chlorine atom and is particularly sensitive to polymorphism in hydrochloride salts and other chlorine-containing compounds. nih.govnih.gov The quadrupolar coupling constant, which can be extracted from solid-state spectra, provides valuable information about the symmetry of the electric field gradient at the nucleus, reflecting the nature of the C-Cl bond. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Values are estimates based on general indole data and substituent effects.)
PositionAtomPredicted Chemical Shift (ppm)Expected Multiplicity
1N-H~8.1-8.3Broad Singlet
2C-H~7.3-7.5Singlet
3C-Cl~115-120-
3aC~125-128-
4C-H~7.5-7.7Doublet
5C-Br~114-117-
6C-H~7.1-7.3Doublet of Doublets
7C-H~7.4-7.6Doublet
7aC~134-136-

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of substituted indoles and mapping the intricate network of connections within the molecule. nih.govclockss.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between the protons on the benzene moiety (H4, H6, H7), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is the primary method for assigning the signals of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is vital for assigning quaternary (non-protonated) carbons, such as C3, C3a, C5, and C7a, by observing their correlations to nearby protons. For instance, the H2 proton would show an HMBC correlation to C3 and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY reveals through-space proximity of nuclei. researchgate.net This can be used to confirm spatial relationships between protons that are close to each other but not necessarily coupled, providing insights into the molecule's conformation. nih.gov

Table 2: Summary of Key 2D NMR Correlations for this compound.
ExperimentPurposeExpected Key Correlations
COSY¹H-¹H Connectivity (through-bond)H6 ↔ H7; H6 ↔ H4
HSQC¹H-¹³C Direct Correlation (1-bond)H2 ↔ C2; H4 ↔ C4; H6 ↔ C6; H7 ↔ C7
HMBC¹H-¹³C Long-Range Correlation (2-4 bonds)H2 ↔ C3, C3a, C7a; H4 ↔ C3a, C5, C6; H7 ↔ C5, C7a
NOESY¹H-¹H Spatial Proximity (through-space)NH ↔ H2, H7; H2 ↔ H4

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. researchgate.net For halogenated indoles, this technique is particularly valuable for studying the non-covalent interactions that govern crystal packing, such as hydrogen bonds and halogen bonds. nih.govmdpi.com

Halogen atoms, particularly bromine and iodine, can act as "halogen bond" donors. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond. mdpi.com This electrophilic region can interact favorably with nucleophilic sites (halogen bond acceptors) like nitrogen or oxygen atoms on adjacent molecules. nih.gov

Co-crystallization is a powerful strategy in crystal engineering where two or more different molecules are combined to form a new crystalline solid. nih.gov In the context of halogenated indoles, this compound could be co-crystallized with various halogen bond acceptors (e.g., pyridines, N-oxides) to form predictable supramolecular assemblies. nih.gov These studies are fundamental to understanding how halogen bonding can be used as a reliable tool to direct the self-assembly of molecules into specific architectures, such as one-dimensional chains or two-dimensional networks. rsc.orgmanchester.ac.uk The directionality and strength of these halogen bonds make them highly effective for designing novel solid-state materials. mdpi.com

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The formation of different polymorphs is often governed by a delicate balance of intermolecular forces. chemrxiv.org For this compound, the interplay between N-H···π hydrogen bonds, π–π stacking interactions of the aromatic rings, and C-Br···X or C-Cl···X halogen bonds can lead to the formation of multiple polymorphic forms. chemrxiv.org

Crystal engineering aims to control and predict the formation of these crystalline structures by strategically using non-covalent interactions. mdpi.comnih.gov By understanding the relative strengths and geometric preferences of the interactions available to halogenated indoles, it is possible to design synthetic strategies that favor the formation of a specific polymorph with desired properties. The introduction of halogen atoms provides a powerful handle for tuning these interactions and directing the supramolecular architecture. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Fingerprinting

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound, the most striking feature in the mass spectrum is the isotopic fingerprint in the molecular ion region. Both chlorine and bromine have two stable isotopes with significant natural abundance (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1). ucalgary.calibretexts.org A molecule containing one chlorine and one bromine atom will therefore exhibit a characteristic cluster of four peaks for the molecular ion (M, M+2, M+4, M+6). The relative intensities of these peaks are predictable based on the statistical combination of the isotopes. The M+2 peak arises from molecules containing either ³⁷Cl or ⁸¹Br, the M+4 peak from molecules containing both ³⁷Cl and ⁸¹Br, and the M+6 peak, though very small, would correspond to molecules containing isotopes like ¹³C in addition to the heavier halogens. docbrown.info This unique pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule. docbrown.info

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₈H₅BrClN).
IonIsotopic Compositionm/z (Nominal)Predicted Relative Intensity
[M]⁺C₈H₅⁷⁹Br³⁵ClN229~75%
[M+2]⁺C₈H₅⁸¹Br³⁵ClN / C₈H₅⁷⁹Br³⁷ClN231100% (Base Peak of Cluster)
[M+4]⁺C₈H₅⁸¹Br³⁷ClN233~25%

Note: Intensities are relative within the molecular ion cluster and calculated based on ~3:1 for ³⁵Cl:³⁷Cl and ~1:1 for ⁷⁹Br:⁸¹Br. The combined probability makes the M+2 peak the most abundant in the cluster. docbrown.info

Upon ionization, the molecular ion can undergo fragmentation. libretexts.org Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen atom or a hydrogen halide. youtube.com The fragmentation of this compound would likely proceed through several key steps. Any fragment that retains a halogen atom will also exhibit its own characteristic isotopic pattern. ucalgary.ca

Plausible Fragmentation Pathways:

Loss of Br•: Cleavage of the C-Br bond to form an ion at [M-79]⁺ and [M-81]⁺. This fragment would still show a 3:1 isotopic pattern for chlorine.

Loss of Cl•: Cleavage of the C-Cl bond to form an ion at [M-35]⁺ and [M-37]⁺. This fragment would still show a 1:1 isotopic pattern for bromine.

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles is the expulsion of a neutral hydrogen cyanide molecule, leading to a fragment ion at [M-27]⁺.

Table 4: Potential Key Fragments in the Mass Spectrum of this compound.
Fragment IonNeutral Lossm/z (Nominal, for lightest isotopes)Notes
[C₈H₅ClN]⁺Br•150Will exhibit a 3:1 (M, M+2) isotope pattern for Cl.
[C₈H₅BrN]⁺Cl•194Will exhibit a 1:1 (M, M+2) isotope pattern for Br.
[C₇H₄BrCl]⁺HCN202Will exhibit the characteristic Br/Cl isotope pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing highly accurate mass measurements that confirm its elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule with an accuracy of a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

The molecular formula for this compound is C₈H₅BrClN. uni.lu The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). Due to the presence of bromine and chlorine, which have significant naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the isotopic pattern in the mass spectrum is a key identifying feature. The monoisotopic mass, corresponding to the ion containing only the most abundant isotopes, is the primary value used for formula confirmation. For instance, the predicted exact mass for the protonated molecule [M+H]⁺ is 229.93668 Da. uni.lu

Experimental HRMS analysis of a sample would involve comparing the measured mass-to-charge ratio (m/z) of the molecular ion to the theoretical calculated value. A close match, typically within a 5 ppm error margin, provides strong evidence for the proposed elemental formula, effectively distinguishing this compound from other potential isomers or compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Form Predicted m/z
[M+H]⁺ 229.93668
[M+Na]⁺ 251.91862
[M+K]⁺ 267.89256
[M-H]⁻ 227.92212
[M+HCOO]⁻ 273.92760

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides critical insights into the structure of this compound by elucidating its fragmentation pathways. In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For halogenated aromatic compounds like this compound, characteristic fragmentation patterns include the loss of halogen atoms. miamioh.edu The presence of both chlorine and bromine leads to distinctive isotopic patterns for the fragment ions, just as for the parent molecular ion. wpmucdn.com The principal fragmentation is often the loss of the halogen radical (loss of Br• or Cl•). miamioh.edu Subsequent fragmentation may involve the loss of small molecules like HCl or HBr.

The indole ring itself can also undergo fragmentation. A common pathway for indoles involves the cleavage of the pyrrole (B145914) ring. For 3-substituted indoles, fragmentation can be complex, but analysis of the resulting product ions allows for the precise localization of substituents on the indole core. By analyzing the masses of the fragments, researchers can piece together the molecular structure and confirm the positions of the bromo and chloro substituents.

Table 2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
229/231/233 194/196 Cl• Loss of chlorine radical
229/231/233 150/152 Br• Loss of bromine radical
229/231/233 193/195 HCl Elimination of hydrogen chloride
229/231/233 149 HBr Elimination of hydrogen bromide

Note: m/z values represent the nominal mass of the most abundant isotopic species. The table is based on general fragmentation principles of halogenated and indole compounds. miamioh.eduwpmucdn.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of this compound. montclair.edu The vibrational spectrum arises from the absorption of energy corresponding to the specific vibrational frequencies of the bonds within the molecule.

The key functional groups in this compound each have characteristic vibrational modes. The N-H stretching vibration of the indole ring is expected to appear as a distinct band in the IR spectrum, typically around 3400 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. researchgate.net

The "fingerprint region" (below 1600 cm⁻¹) is particularly informative, containing a complex pattern of absorptions corresponding to C=C stretching vibrations of the aromatic rings, as well as various in-plane and out-of-plane bending vibrations. researchgate.net The presence of the halogen substituents influences these vibrations. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ and 700-500 cm⁻¹ ranges, respectively. The precise positions of these bands can provide information about the substitution pattern on the indole ring.

Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and other polar group vibrations are often strong in the IR spectrum, the C=C and C-C stretching vibrations of the aromatic ring system often produce strong signals in the Raman spectrum. montclair.edu By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3500 - 3300 Medium-Strong Weak
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Aromatic C=C Stretch 1620 - 1450 Medium-Strong Strong
N-H In-plane Bend 1550 - 1450 Medium Weak
C-N Stretch 1350 - 1250 Strong Medium
C-Cl Stretch 800 - 600 Strong Strong
C-Br Stretch 700 - 500 Strong Strong

Frequency ranges are based on data for substituted indoles and halogenated aromatic compounds. mdpi.comresearchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic structure and photophysical properties of this compound. These techniques measure the transitions between electronic energy levels within the molecule upon absorption and subsequent emission of light.

UV-Vis Absorption: The indole ring system is a strong chromophore, and its derivatives typically exhibit characteristic absorption spectra in the UV region. The spectrum of indole itself shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions, typically found between 260-310 nm. nih.gov The absorption profile of this compound is expected to be similar, with π → π* transitions being the primary mechanism. The halogen substituents can cause a shift in the absorption maxima (λₘₐₓ). Halogenation often leads to a bathochromic (red) shift of the absorption bands. nih.gov

Fluorescence: While many indole derivatives are fluorescent, the presence of heavy atoms like chlorine and particularly bromine can significantly alter the emission properties. nih.gov This is due to the "heavy-atom effect," where the heavier halogen atom enhances spin-orbit coupling. rsc.orgresearchgate.net This process facilitates intersystem crossing (ISC), a non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁). Because ISC becomes a more efficient de-excitation pathway, it competes with fluorescence, often leading to a significant decrease in the fluorescence quantum yield (quenching). uit.no Studies on other chloro- and bromo-substituted indole derivatives have shown them to be essentially non-fluorescent for this reason. nih.gov Therefore, this compound is expected to exhibit very weak fluorescence or be non-fluorescent at room temperature in solution.

Table 4: Expected Electronic Spectroscopy Properties of this compound

Property Expected Range / Value Transition / Phenomenon
Absorption λₘₐₓ 260 - 310 nm π → π* (¹Lₐ, ¹Lₑ transitions)
Molar Absorptivity (ε) 1,000 - 10,000 M⁻¹cm⁻¹ -
Emission λₘₐₓ Weak or negligible -
Fluorescence Quantum Yield (Φբ) Very low (<0.01) Heavy-atom effect enhancing intersystem crossing

Data are estimations based on known properties of substituted indoles. nih.gov

Applications of 5 Bromo 3 Chloro 1h Indole As a Building Block in Complex Chemical Syntheses

Design and Synthesis of Advanced Organic Materials Featuring the Indole (B1671886) Moiety

The indole nucleus is a privileged scaffold in the design of functional organic materials due to its electron-rich nature and rigid, planar structure, which facilitate π-π stacking and charge transport. The introduction of halogen atoms, such as in 5-bromo-3-chloro-1H-indole, further modulates the electronic properties, solubility, and solid-state packing of these materials.

The indole scaffold is incorporated into organic semiconductors, which are the fundamental components of organic electronic devices like OLEDs and OPVs. acs.org While specific research detailing the use of this compound in commercial devices is not widely documented, its utility as a precursor is clear. Halogenated indoles, such as 5-bromo-2,3-diphenyl-1H-indole, are recognized as intermediates in the synthesis of materials for optoelectronic applications. acrospharmatech.com The bromo- and chloro-substituents on the indole ring serve as key functional groups for building larger, conjugated systems through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the attachment of other aromatic groups, extending the π-conjugation necessary for efficient charge transport and tuning the emission/absorption wavelengths of the final material.

Table 1: Potential Cross-Coupling Reactions for Extending Conjugation

Reaction Name Reactive Site Bond Formed Typical Catalyst Resulting Structure
Suzuki-Miyaura Coupling C5-Br C-C Pd(0) complexes Biaryl systems
Buchwald-Hartwig Amination C5-Br C-N Pd(0) complexes Aryl amine derivatives

Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom and a Lewis base. researchgate.net These interactions have become significant tools in supramolecular chemistry and crystal engineering due to their directionality and tunable strength. researchgate.net The bromine and chlorine atoms in this compound can act as halogen bond donors, directing the self-assembly of molecules into well-defined, higher-order structures. researchgate.net

This property is valuable in the design of supramolecular systems and the functionalization of MOFs. frontiersin.org By incorporating halogenated indole units into ligands for MOFs, it is possible to influence the framework's topology and pore environment. Furthermore, halogen bonding can facilitate the assembly of metal complexes into larger supramolecular structures. For instance, studies have shown that bifunctional halogen bonding donors can assemble platinum(II) complexes into infinite polymeric chains through (Aryl)I···dz2[PtII] interactions. nih.gov The principles demonstrated in these systems highlight the potential for using the halogen atoms of this compound to direct the architecture of novel crystalline materials.

Scaffold for the Development of Advanced Chemical Probes and Research Tools

The indole scaffold is a common feature in molecules designed to interact with biological systems. The specific substitution pattern of this compound makes it a useful starting point for creating specialized molecules that can be used to probe biological processes without a therapeutic goal.

While this compound itself is not fluorescent, it serves as a precursor for constructing fluorescent probes. The indole core can be modified to create larger, conjugated systems that exhibit fluorescence. A related compound, 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), is a well-known chromogenic substrate used to detect β-galactosidase activity. fishersci.com Upon enzymatic cleavage, it forms an intermediate that dimerizes to produce a dark blue, insoluble pigment, allowing for visual identification of enzyme activity in cellular colonies or tissues. fishersci.com This principle of using a halogenated indole to generate a detectable signal can be extended to the design of fluorescent probes, where the indole derivative is functionalized with fluorophores or groups that become fluorescent upon interaction with a specific biological target.

Chemical probes are small molecules used to study the function of proteins and their roles in biological pathways. unclineberger.org The development of such probes is crucial for understanding the molecular basis of diseases. unclineberger.org The halogenated indole structure is a key component in ligands designed to interact with specific protein targets. For example, derivatives of 5-chloro-indole-2-carboxylate have been synthesized as inhibitors of mutant EGFR/BRAF pathways for research purposes. mdpi.com Molecular docking studies of these compounds revealed that the 5-chloro-indole moiety fits into a hydrophobic pocket, where the chlorine atom forms a specific halogen bond interaction with a key cysteine residue. mdpi.com Similarly, 5-bromo-indole derivatives have been investigated as building blocks for compounds targeting various enzymes and receptors in non-clinical settings. sigmaaldrich.cnresearchgate.net The bromo and chloro groups on this compound provide defined vectors for interaction within a protein's binding site and offer synthetic handles to optimize ligand binding and selectivity for fundamental biological research.

Precursor in Heterocyclic Chemistry for Novel Ring Systems

One of the most significant applications of this compound is as a precursor for the synthesis of more complex heterocyclic systems. The indole ring itself can undergo various transformations, and the halogen substituents provide sites for further elaboration.

Acid-catalyzed condensation reactions of indole derivatives, such as tryptophan, with aldehydes are a known route to novel heterocyclic systems, including tetrahydro-β-carbolines and other fused-ring structures. researchgate.net The indole nucleus can also be a substrate in intramolecular cyclization reactions to form new indole-fused ring systems. rsc.org

More advanced strategies involve using halogenated indoles in cascade reactions. For instance, 2-halo-indole-tethered ynones can be converted directly into functionalized quinolines through a thiol-mediated cascade process involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.org The presence of halogens on the indole ring is critical for such transformations. The 5-bromo and 3-chloro positions on the title compound offer opportunities for sequential, regioselective reactions to build novel and complex heterocyclic frameworks. The bromo group, in particular, can facilitate the synthesis of axially chiral biindolyls through enantioselective C-H functionalization methods catalyzed by rhodium complexes, opening pathways to new classes of chiral ligands and molecules. acs.org

Structure Activity Relationship Sar Studies of 5 Bromo 3 Chloro 1h Indole Analogs and Derivatives Focus on Molecular Interactions, Not Clinical Efficacy

Systematic Modification of the Indole (B1671886) Core: Positional Isomers and Substituent Effects on Molecular Interactions

The indole nucleus is a versatile scaffold, and the nature and position of its substituents significantly impact its electronic properties and, consequently, its molecular interactions. Research on substituted indoles demonstrates that even subtle changes can lead to substantial differences in reactivity and binding.

In studies of related indole derivatives, the position of substituents has been shown to have a significant impact on reaction efficiency. For instance, in rhodium-catalyzed cascade annulations involving 1-methyl-1H-indole-3-carbaldehydes, the placement of electron-donating groups was found to be a key factor. acs.org Derivatives with electron-donating groups like methyl, methoxy, and benzyloxy at the C-4 position of the indole ring generally provided higher yields in cyclization reactions compared to when these same groups were placed at the C-5, C-6, or C-7 positions. acs.orgacs.org Conversely, the presence of electron-withdrawing groups such as cyano or nitro at the C-5 or C-7 positions resulted in significantly lower reaction yields. acs.orgacs.org

Similarly, SAR studies on a series of 1H-indole-2-carboxamides revealed that substituting the indole ring at the C5 position with a chloro or fluoro group enhanced the compound's potency as a CB1 allosteric modulator. nih.gov This highlights how specific positional isomers can be critical for modulating interactions with biological targets. The introduction of various halogen substituents (bromine, chlorine, and fluorine) at the 5- and 6-positions of the indole fragment has also been used to probe the effect of the indole ring's electronics on its activity. nih.gov

Indole PositionSubstituent TypeObserved Effect on Molecular Properties/ReactivityReference
C-4Electron-Donating (e.g., -CH₃, -OCH₃)Higher yields in rhodium-catalyzed cascade annulation reactions. acs.orgacs.org
C-5, C-6, C-7Electron-Donating (e.g., -CH₃, -OCH₃)Moderate yields in rhodium-catalyzed cascade annulation reactions. acs.orgacs.org
C-5Electron-Withdrawing (e.g., -Cl, -F)Enhanced potency in CB1 receptor allosteric modulation. nih.gov
C-5, C-7Electron-Withdrawing (e.g., -CN, -NO₂)Low yields (<30%) in rhodium-catalyzed cascade annulation reactions. acs.orgacs.org

Rational Design Principles for Modulating Reactivity and Selectivity in Derivatives

The principles of rational design allow for the strategic modification of the 5-bromo-3-chloro-1H-indole structure to control the reactivity and selectivity of its derivatives. This involves leveraging the electronic influence of substituents to direct chemical transformations.

The regioselectivity of reactions on the indole ring is a key aspect of this design process. For example, methods have been developed for the direct C-H halogenation of indoles, which can produce 3-halogenated indoles with high regioselectivity. researchgate.net By choosing appropriate halogenating agents and reaction conditions, chemists can selectively introduce additional halogen atoms at specific positions, thereby creating new derivatives with altered interaction profiles.

Furthermore, studies on the cascade annulation of indolyl aldehydes with alkynes show that the electronic properties of substituents on the indole ring are crucial for controlling reaction outcomes. acs.orgacs.org Indolyl aldehydes bearing halogen groups like fluoro, chloro, and bromo were found to be compatible with the reaction conditions, leading to the formation of complex polycyclic frameworks. acs.orgacs.org This demonstrates that the inherent halogen substituents of a starting material like this compound can be retained while new carbocyclic rings are constructed, offering a pathway to structurally complex derivatives. The design principle here is to use the electronic nature of the C-5 and C-3 substituents to either facilitate or moderate the C-2 functionalization of the indole ring, thereby controlling the selectivity of the annulation.

Computational SAR and Pharmacophore Modeling for Chemical Space Exploration

Computational chemistry is an indispensable tool for exploring the vast chemical space of potential this compound analogs. Techniques like computational SAR and pharmacophore modeling allow for the virtual screening and rational design of new derivatives by predicting their molecular interactions.

Molecular docking simulations are a prime example of computational SAR in action. In the study of 5-chloro-indole derivatives as inhibitors, docking was used to visualize how the molecule fits into the active site of its biological target. mdpi.com The model revealed that the 5-chloro-indole moiety stacks within a hydrophobic pocket and that the chlorine atom forms a specific halogen bond. mdpi.com This type of detailed interaction map serves as a pharmacophore model—a three-dimensional representation of the essential features required for binding.

This model provides a blueprint for chemical space exploration. New virtual compounds can be designed by:

Modifying the halogen: Replacing the C-5 chlorine with bromine or iodine to potentially form stronger halogen bonds.

Altering substitution patterns: Moving the halogen to other positions (e.g., C-4, C-6, C-7) to probe different regions of the binding pocket.

Adding functional groups: Introducing hydrogen-bond donors or acceptors at other positions on the indole ring to form new interactions with the target.

By predicting the binding of these virtual analogs, computational models can prioritize the synthesis of compounds with the highest probability of desired activity, making the discovery process more efficient.

Future Directions and Emerging Research Avenues for Halogenated Indole Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Synthesis

The demand for rapid synthesis and screening of large libraries of indole (B1671886) derivatives for drug discovery and materials science has spurred the integration of flow chemistry and automated synthesis platforms. nih.govchemspeed.com Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of halogenated indoles. labmanager.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for fast or exothermic reactions. labmanager.comresearchgate.net

Automated synthesis platforms, often coupled with flow reactors, can perform a multitude of reactions in a high-throughput manner. chemspeed.comnih.govemolecules.com These platforms utilize robotic systems for reagent dispensing, reaction monitoring, and product purification, significantly accelerating the drug discovery process. nih.govrug.nl For instance, the use of acoustic droplet ejection (ADE) technology enables the screening of thousands of reactions on a nanomole scale, generating vast amounts of data that can be used to optimize reaction conditions and explore a wider chemical space. nih.govnih.gov This approach is particularly valuable for synthesizing diverse libraries of halogenated indoles, allowing for the rapid identification of compounds with desired biological activities. rug.nlonlinescientificresearch.com

A team at Nagoya University has developed an ultrafast and simple microflow synthesis method for indole derivatives that limits the formation of unwanted byproducts, a common issue in traditional batch synthesis. labmanager.comeurekalert.org This method's ability to be scaled up through continuous pumping makes it ideal for industrial manufacturing. labmanager.comeurekalert.org

Table 1: Comparison of Synthesis Technologies

FeatureBatch SynthesisFlow ChemistryAutomated Synthesis Platforms
Scale Milligram to KilogramMicrogram to KilogramNanomole to Milligram
Control LimitedHighHigh
Speed SlowFastVery Fast
Throughput LowMediumHigh
Safety Potential for runawaysEnhancedHigh

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of complex molecules like 5-bromo-3-chloro-1H-indole. Advanced spectroscopic techniques are increasingly being employed for in-situ reaction monitoring, providing real-time data on the formation of intermediates and byproducts. This allows chemists to gain a more complete picture of the reaction pathway and identify potential bottlenecks or side reactions. digitellinc.com

Mechanistic studies on the halogenation of indoles are ongoing. researchgate.netresearchgate.net For instance, research has explored the regioselectivity of halogenation, which is influenced by the electronic properties of substituents on the indole ring. acs.org Understanding these mechanisms at a molecular level is key to developing more efficient and selective synthetic methods. nih.gov

Bioorthogonal Chemistry and Chemical Biology Applications of Indole Scaffolds as Research Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org This powerful set of tools has opened up new avenues for studying biological systems in their native environment. ru.nlresearchgate.net Halogenated indole scaffolds are emerging as valuable components in the design of bioorthogonal probes and labels.

The unique chemical properties of the indole ring can be exploited to develop novel bioorthogonal reactions. nih.gov For example, the Pictet-Spengler ligation, which involves the reaction of an aldehyde with an indole, can be used for the selective modification of proteins. nih.gov By incorporating a halogenated indole into a probe, researchers can track its localization and interactions within a cell, providing insights into various cellular processes.

The ability to perform multiple, mutually orthogonal bioorthogonal reactions simultaneously allows for the complex labeling and tracking of different biomolecules within the same system. ru.nlnih.gov This opens up exciting possibilities for studying intricate biological networks and pathways.

Machine Learning and Artificial Intelligence in Indole Derivative Design and Synthesis

Generative models, a type of AI, can design novel indole derivatives with specific desired properties, such as high binding affinity to a particular biological target. harvard.eduyoutube.com These models can explore the vast chemical space of possible indole structures and propose candidates that are more likely to be successful in preclinical and clinical trials. youtube.com Furthermore, AI can be used to plan synthetic routes to these novel compounds, even generating detailed experimental procedures. youtube.com

Table 2: Applications of AI in Indole Chemistry

ApplicationDescription
Reaction Optimization Predicts optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. mdpi.com
De Novo Design Generates novel indole structures with desired biological or physical properties. harvard.edu
Retrosynthesis Planning Proposes synthetic routes to target indole derivatives from commercially available starting materials.
Property Prediction Predicts the physicochemical and biological properties of new indole compounds. harvard.edu

Sustainable Synthesis and Degradation Pathways for Halogenated Indoles to Address Environmental Concerns

The widespread use of halogenated organic compounds has raised environmental concerns due to their potential persistence and toxicity. rsc.orgtecamgroup.comresearchgate.netepa.govnih.gov Therefore, a key future direction in halogenated indole chemistry is the development of sustainable synthetic methods and a thorough understanding of their environmental fate. nih.gov

Green chemistry principles are being increasingly applied to the synthesis of indoles, focusing on the use of environmentally benign solvents, catalysts, and reagents. acs.orgnih.gov This includes exploring biocatalytic approaches, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. wur.nl

Research into the degradation pathways of halogenated indoles is crucial for assessing their environmental impact. nih.govfrontiersin.org Studies have shown that some microorganisms can degrade indole and its derivatives, often through hydroxylation and subsequent ring cleavage. nih.govfrontiersin.org Understanding these microbial degradation pathways could lead to the development of bioremediation strategies for contaminated sites. researchgate.netmdpi.com Furthermore, investigating the metabolism of brominated compounds in various organisms is essential for a complete assessment of their toxicokinetics and potential health risks. researchgate.net The development of analytical methods, such as multi-elemental isotope analysis, can help to elucidate complex degradation pathways in the environment. mdpi.com

The continued exploration of these emerging research avenues will undoubtedly lead to significant advancements in our ability to synthesize, understand, and utilize this compound and other halogenated indoles in a safe and sustainable manner.

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5-bromo-3-chloro-1H-indole

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